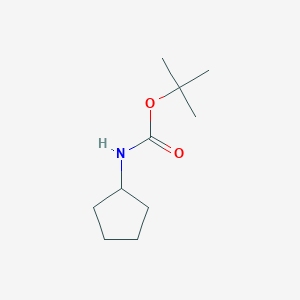

N-Boc-Cyclopentylamine

Descripción general

Descripción

N-Boc-Cyclopentylamine is an organic compound with the molecular formula C10H19NO2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclopentyl ring and a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-Cyclopentylamine can be synthesized through the reaction of cyclopentylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopentylamine+Tert-butyl chloroformate→Tert-butyl cyclopentylcarbamate+HCl

Industrial Production Methods

In industrial settings, the production of tert-butyl cyclopentylcarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Deprotection Strategies

N-Boc deprotection is critical for regenerating free amines. Two efficient methods dominate recent research:

-

Brønsted Acidic Deep Eutectic Solvents (DES) : Choline chloride/p-toluenesulfonic acid (ChCl:pTSA) systems cleave Boc groups at RT in 10–20 minutes with 70–98% yields, depending on substituent electronic effects . Electron-donating groups (e.g., -OCH₃) accelerate deprotection, while electron-withdrawing groups (e.g., -NO₂) slow it .

-

Continuous Flow Catalysis : H-BEA zeolite in tetrahydrofuran (THF) at 140°C achieves deprotection in <1 minute residence time, suitable for aliphatic amines like cyclopentylamine . This method operates at 18 mmol·h⁻¹·g⁻¹ catalyst throughput .

Table 2: Deprotection Performance

| Substrate | Method | Conditions | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Boc-cyclopentylamine | ChCl:pTSA DES | RT, 10 min | 10 min | 95 | |

| This compound | H-BEA Zeolite (Flow) | THF, 140°C | 50 sec | 89 | |

| N-Boc-anisidine | ChCl:pTSA DES | RT, 8 min | 8 min | 98 |

Stability and Chemoselectivity

The Boc group demonstrates resilience under non-acidic conditions:

-

Orthogonal Protection : Remains intact during ester hydrolysis (NaOH/MeOH) and oxidations (Dess-Martin periodinane) .

-

Side Reactions : Trace N-acetylation may occur with STAB if Boc protection is incomplete .

These methodologies highlight this compound’s versatility in constructing complex amines while maintaining functional group compatibility. Recent advances in DES and flow chemistry significantly enhance efficiency, positioning this compound as a cornerstone in modern synthetic workflows.

Aplicaciones Científicas De Investigación

Synthesis of N-Boc-Cyclopentylamine

This compound can be synthesized through several methods, including:

- Reductive Amination : This involves the reaction of N-Boc-protected cyclopentanone with a suitable amine followed by reduction.

- Grignard Reactions : The compound can also be synthesized using vinyl Grignard reagents in conjunction with N-Boc-cyclopentanones.

The structural features of this compound, such as its chiral nature and the presence of the cyclopentyl group, contribute to its unique steric and electronic properties, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound is of particular interest in medicinal chemistry for several reasons:

- Chiral Amine Synthesis : Chiral amines are crucial intermediates in the synthesis of biologically active molecules. The presence of the cyclopentyl group may enhance receptor binding and influence pharmacokinetics.

- Drug Development : Compounds with similar structural features have shown significant biological activities, making this compound a candidate for further biological evaluation and potential therapeutic roles.

Organic Synthesis

This compound is utilized as an intermediate in various organic synthesis pathways:

- Transamidation Reactions : The Boc group facilitates transamidation processes, allowing for the formation of secondary amides under mild conditions .

- Palladium-Catalyzed Reactions : It can participate in palladium-catalyzed reactions to form complex cyclic structures, which are pivotal in drug discovery .

Inhibition of Fatty Acid Synthase (FASN)

One notable application involves the development of this compound derivatives as inhibitors of fatty acid synthase (FASN), an enzyme implicated in cancer metabolism:

- Mechanism : These compounds have shown promise in reducing FASN activity, which is linked to decreased tumor growth and altered lipid metabolism .

- Therapeutic Potential : The ability to inhibit FASN suggests that this compound derivatives could be developed into therapeutic agents for cancer treatment.

Allosteric Modulation Studies

Research has indicated that compounds similar to this compound can serve as negative allosteric modulators for dopamine receptors:

- Binding Studies : Interaction studies have demonstrated that these compounds can modulate receptor activity, providing insights into their potential use in neuropharmacology .

- Structural Insights : The unique structure of this compound allows for specific interactions with receptor sites, enhancing its utility in drug design .

Mecanismo De Acción

The mechanism of action of tert-butyl cyclopentylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl N-(2-oxoethyl)carbamate: Similar in structure but with an oxoethyl group instead of a cyclopentyl group.

Tert-butyl 2-(aminomethyl)cyclopentylcarbamate: Contains an aminomethyl group attached to the cyclopentyl ring.

Uniqueness

N-Boc-Cyclopentylamine is unique due to its specific combination of a cyclopentyl ring and a tert-butyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical reactions and research applications.

Actividad Biológica

N-Boc-Cyclopentylamine is a compound of interest in medicinal chemistry, primarily due to its structural features that may confer significant biological activity. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group and a tert-butyloxycarbonyl (Boc) protecting group on the amine. The cyclopentyl group is known to influence the binding affinity and selectivity of amine-containing drugs, making this compound a potential precursor for various biologically active molecules.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structural motifs have shown interesting pharmacological properties. The following table summarizes the properties and potential activities of structurally related compounds:

| Compound Name | Structural Features | Potential Biological Activities |

|---|---|---|

| This compound | Cyclopentane ring with Boc group | Potential precursor for drug synthesis; influences receptor binding |

| N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine | Vinyl group attached to cyclopentane | Antiproliferative activity; potential in cancer therapy |

| 2-Vinylpyridine | Vinyl group on pyridine ring | Antimicrobial properties; used in drug synthesis |

The cyclopentyl moiety in this compound may enhance its interaction with biological targets, influencing pharmacokinetics and receptor binding. Chiral amines are crucial in pharmaceutical applications, often serving as intermediates in the synthesis of biologically active molecules. The presence of the Boc protecting group allows for selective deprotection, enabling further functionalization.

Case Studies and Research Findings

Research has indicated that derivatives of cyclopentylamines exhibit significant biological activities. For instance, studies on related compounds have demonstrated their effectiveness in inhibiting tumor cell proliferation. In one study, derivatives of podophyllotoxin showed antiproliferative activity against various cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic effects .

Example Case Study: Antiproliferative Activity

A study investigating the antiproliferative effects of podophyllotoxin derivatives found that specific structural modifications led to increased cytotoxicity against cancer cell lines such as A549 (lung cancer) and MKN-45 (gastric cancer). The results highlighted the importance of structural configuration in determining biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Boc Protection : The amine is protected using a Boc group to enhance stability during reactions.

- Cyclization Reactions : Cyclization can occur through various pathways, often involving nucleophilic substitutions or radical reactions.

- Deprotection : The Boc group can be removed selectively to yield the free amine for further reactions.

Recent advancements have also highlighted the use of visible light-activated radical reactions for synthesizing N-Boc amines, which may be applicable to this compound as well.

Propiedades

IUPAC Name |

tert-butyl N-cyclopentylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQHSIXSBOBXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406859 | |

| Record name | tert-Butyl cyclopentylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153789-22-1 | |

| Record name | tert-Butyl cyclopentylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.